molecular formula C26H28ClN3O2 B5975993 1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE

1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE

Cat. No.: B5975993
M. Wt: 450.0 g/mol
InChI Key: RHUYASIFBKPRFF-UHFFFAOYSA-N
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Description

1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE is a complex organic compound that features a combination of benzyloxy, methoxyphenyl, chlorophenyl, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a phenol derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(4-methoxy-3-phenylmethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN3O2/c1-31-25-12-11-22(17-26(25)32-20-21-7-3-2-4-8-21)18-28-30-15-13-29(14-16-30)19-23-9-5-6-10-24(23)27/h2-12,17-18H,13-16,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUYASIFBKPRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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